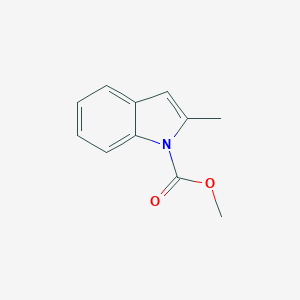
methyl 2-methyl-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-1H-indole-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Methyl 2-methyl-1H-indole-1-carboxylate has been investigated for its potential therapeutic properties:
Anticancer Activity:
Research has shown that indole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation. A study reported that modifications of indole compounds can enhance their cytotoxic effects against various cancer cell lines .
Neuroprotective Effects:
Indole derivatives have also been linked to neuroprotective activities. This compound has been studied for its potential as a multitarget-directed ligand (MTDL) in Alzheimer's disease treatment, aiming to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis:
Synthesis of Bioactive Compounds:
this compound is utilized in the synthesis of various bioactive molecules through reactions such as:
- Ugi Reaction: This multi-component reaction allows for the formation of peptide-like structures that can lead to novel therapeutic agents .
- Pd-Catalyzed Heterocyclization: It can be transformed into other indole derivatives under microwave-assisted conditions, enhancing yield and reducing reaction time .
Data Table: Synthetic Methods and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ugi Reaction | One-pot condensation | >90 | |
| Microwave-Assisted Synthesis | Pd-catalyzed oxidation | >90 | |
| Alkylation | DCM/DMF with methyl iodide | >95 |
Case Studies
Case Study 1: Anticancer Properties
In a study evaluating the anticancer potential of various indole derivatives, this compound was shown to significantly inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted the efficacy of this compound in reducing oxidative stress in neuronal cells. The compound demonstrated a protective effect against neurotoxicity induced by amyloid-beta peptides, suggesting its potential role in Alzheimer's therapy .
Análisis De Reacciones Químicas
3.1. Electrophilic Substitution Reactions
Methyl 2-methyl-1H-indole-1-carboxylate can undergo electrophilic substitution reactions due to its electron-rich indole ring. These reactions can lead to various substituted products, which are valuable intermediates in organic synthesis.
Example Reactions:
-
Bromination : The compound can be brominated at various positions on the indole ring. For instance, bromination using bromine in acetic acid has been documented, yielding dibromo derivatives with specific regioselectivity .
Table 2: Electrophilic Substitution Reactions
| Reaction Type | Conditions | Product Yield (%) |
|---|---|---|
| Bromination | Acetic acid, Br₂ | 70 |
| Nitration | HNO₃/H₂SO₄ | Variable |
3.2. Nucleophilic Substitution Reactions
The presence of the carboxylate group allows for nucleophilic substitution reactions where nucleophiles can attack the carbon atom of the carbonyl group.
Example Reaction:
-
Alkylation : Methyl iodide can react with this compound in the presence of a base like sodium hydride to yield alkylated products .
Structural Characterization
This compound has been characterized using various spectroscopic methods:
-
NMR Spectroscopy : Proton and carbon NMR provide insights into the molecular structure and confirm the presence of functional groups.
-
Mass Spectrometry : High-resolution mass spectrometry is employed to determine molecular weight and confirm structural integrity.
Propiedades
Número CAS |
143952-53-8 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 2-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-10(9)12(8)11(13)14-2/h3-7H,1-2H3 |
Clave InChI |
GLIWPCSEQWGIRA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1C(=O)OC |
SMILES canónico |
CC1=CC2=CC=CC=C2N1C(=O)OC |
Sinónimos |
1H-Indole-1-carboxylic acid, 2-methyl-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















